molecular formula C14H14N2O2 B1432380 Ethyl 3-amino-2-phenylpyridine-4-carboxylate CAS No. 1555792-30-7

Ethyl 3-amino-2-phenylpyridine-4-carboxylate

Cat. No.: B1432380
CAS No.: 1555792-30-7
M. Wt: 242.27 g/mol
InChI Key: KKLRCLXEEGABAD-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-phenylpyridine-4-carboxylate ( 1555792-30-7) is a chemical compound with the molecular formula C 14 H 14 N 2 O 2 and a molecular weight of 242.27 g/mol . This ester derivative, which features both amino and phenyl substituents on its pyridine core, is recognized by the SMILES string CCOC(=O)c1ccnc(c1N)c1ccccc1 . The specific research applications, mechanism of action, and biological or chemical profile of this compound are areas of active investigation in specialized research fields. Researchers value this compound as a versatile building block or intermediate in organic synthesis and pharmaceutical research, particularly for constructing more complex nitrogen-containing heterocycles. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl 3-amino-2-phenylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-18-14(17)11-8-9-16-13(12(11)15)10-6-4-3-5-7-10/h3-9H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLRCLXEEGABAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Approaches Overview

The preparation of ethyl 3-amino-2-phenylpyridine-4-carboxylate typically involves multi-component condensation reactions or stepwise synthetic routes starting from benzaldehyde derivatives, malononitrile or malonate esters, and ammonium salts. The key challenge is the selective formation of the 3-amino-2-phenyl substitution pattern on the pyridine ring with the ester functionality at the 4-position.

Multi-Component Condensation Method

One of the most efficient and widely reported methods is a one-pot condensation involving:

  • Starting materials : Benzaldehyde (or substituted benzaldehydes), malononitrile or diethyl malonate derivatives, and ammonium acetate.
  • Reaction conditions : Heating in a suitable solvent such as ethanol or toluene, often with catalytic amounts of acid or base to facilitate cyclization.
  • Mechanism : Initial Knoevenagel condensation between benzaldehyde and malononitrile forms benzylidenemalononitrile, which then undergoes Michael addition with ammonium acetate and subsequent cyclization to yield the amino-substituted pyridine ring.

This method yields the ethyl ester at the 4-position when diethyl malonate or its equivalents are used as the malonate source.

Research Findings:

  • Álvarez-Pérez and Marco-Contelles (2011) demonstrated that the condensation of benzaldehyde, malononitrile, and ammonium acetate under reflux conditions leads to the formation of 2-amino-4-aryl-3-cyanopyridines, which are closely related to the target compound’s pyridine core. Modifications of this method allow for ester incorporation at the 4-position by using ethyl malonate derivatives instead of malononitrile.

  • The reaction outcome is highly dependent on experimental conditions such as solvent choice, temperature, and order of reagent addition. For example, a stepwise addition of benzylidenemalononitrile followed by aminoketones and ammonium acetate improved yield and selectivity.

Stepwise Synthesis via Intermediate Formation

An alternative approach involves the preparation of key intermediates followed by cyclization:

  • Step 1 : Preparation of 2-benzylidenemalononitrile or ethyl 2-benzylidenemalonate by condensation of benzaldehyde with malononitrile or diethyl malonate.
  • Step 2 : Reaction of this intermediate with an aminoketone or ammonium acetate under reflux to induce cyclization and formation of the pyridine ring.
  • Step 3 : Hydrolysis or esterification steps to introduce or confirm the ethyl ester group at the 4-position.

This method allows better control over the reaction pathway and can reduce side products.

Catalytic Reduction and Chlorination Routes (Related Pyridine Derivatives)

While the direct preparation of this compound is less commonly described, related pyridine derivatives such as 3-amino-2-chloro-4-alkylpyridines have been synthesized industrially through:

  • Catalytic hydrogenation of 2,6-dichloro-3-amino-4-alkylpyridines using palladium/carbon catalysts in methanol/water.
  • Subsequent selective chlorination at the 2-position using aqueous HCl and hydrogen peroxide.
  • Fractional extraction and pH adjustments to isolate the desired chlorinated amino-pyridine derivatives.

Though this method pertains to chloro-substituted analogs, it demonstrates the feasibility of functional group manipulation on the pyridine ring, which could be adapted for phenyl and ester functionalities.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Ethanol, toluene, or diphenyl ether Ethanol common for ester formation; diphenyl ether for thermal cyclization
Temperature 80–150 °C Reflux or thermal cyclization; higher temps favor cyclization
Catalyst/Additives Ammonium acetate (source of NH2), AcOH Facilitates amination and cyclization
Reaction Time 3–15 hours Depends on method; thermal cyclization shorter (15 min) with diphenyl ether
Work-up pH adjustment, extraction with organic solvents (e.g., methylene chloride) Isolation of product by extraction and evaporation

Summary Table of Preparation Methods

Method Starting Materials Key Steps Yield Range Advantages Limitations
One-pot condensation Benzaldehyde, malononitrile/diethyl malonate, ammonium acetate Knoevenagel condensation, Michael addition, cyclization Moderate (20–50%) Simple, one-pot, scalable Moderate yields, side products
Stepwise intermediate synthesis Benzaldehyde + malonate → intermediate + aminoketone + ammonium acetate Intermediate isolation, cyclization Improved (up to 46%) Better control, improved yield More steps, longer process
Catalytic reduction/chlorination (related pyridines) 2,6-dichloro-3-amino-4-alkylpyridines Hydrogenation, chlorination, extraction High (industrial scale) Industrially scalable, selective Specific to chloro derivatives

Research Insights and Mechanistic Notes

  • The formation of the amino group at position 3 is facilitated by ammonium acetate, which provides the nitrogen source during cyclization.
  • The phenyl group at position 2 is introduced via benzaldehyde derivatives, which participate in the initial condensation step.
  • Ester functionality at position 4 is typically introduced by using diethyl malonate or ethyl malonate derivatives in place of malononitrile.
  • Reaction conditions such as solvent polarity, temperature, and reagent order critically influence product distribution and yield.
  • Side reactions include reduction of intermediates or formation of bicyclic by-products, which can be minimized by careful control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-phenylpyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Routes

StepReaction TypeKey ReagentsConditions
1NitrationNitric AcidAcidic medium
2ReductionHydrogen gas + Palladium catalystUnder pressure
3EsterificationEthanol + Acid catalystReflux

Chemistry

Ethyl 3-amino-2-phenylpyridine-4-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for various transformations:

  • Oxidation : The amino group can be converted to a nitro group.
  • Reduction : The nitro group can be reduced back to an amino group.
  • Substitution : The phenyl group can undergo electrophilic aromatic substitution reactions.

These reactions facilitate the development of novel compounds with tailored properties for specific applications.

Biology

In biological research, this compound is investigated for its potential interactions with biological macromolecules. It may act as a ligand in coordination chemistry and has been studied for:

  • Antimicrobial Activity : Exhibiting efficacy against various pathogens.
  • Anticancer Properties : Showing promise in inhibiting cancer cell proliferation through specific molecular interactions .

Medicine

The compound's pharmacological activities are of particular interest:

  • Anti-inflammatory Effects : Research indicates potential mechanisms that modulate inflammatory pathways.
  • Cancer Therapeutics : Ongoing studies explore its role as a therapeutic agent in cancer treatment, focusing on its ability to bind to specific enzymes or receptors involved in tumor growth .

Industrial Applications

In industry, this compound is utilized in the development of advanced materials, including:

  • Dyes and Pigments : Its unique structure contributes to the synthesis of colorants with desirable properties.
  • Polymers : The compound's reactivity allows it to be incorporated into polymer matrices, enhancing their functionality .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Research

In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines. Mechanistic studies revealed that it interacts with specific cellular pathways, providing insights into its therapeutic potential .

Mechanism of Action

The mechanism of action of Ethyl 3-amino-2-phenylpyridine-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The amino group and the pyridine ring play crucial roles in these interactions, facilitating hydrogen bonding and π-π stacking with the target molecules .

Comparison with Similar Compounds

Structural Analog: Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate

Key Differences :

  • Core Heterocycle: Replaces the pyridine ring with a thieno[2,3-b]pyridine system, introducing a sulfur atom into the fused bicyclic structure .
  • Bond Geometry : Crystal structure data reveals distinct bond angles (e.g., C5–C6–S1: 113.77°, C8–C6–S1: 121.27°) compared to pyridine-based analogs, affecting molecular packing and solubility .
  • Electronic Effects : The sulfur atom increases electron density in the aromatic system, altering reactivity toward electrophilic substitution compared to the nitrogen-dominated pyridine core.

Applications: Thienopyridine derivatives are often explored for antimicrobial and anticancer activities due to enhanced π-π stacking capabilities from the sulfur-containing ring.

Structural Analog: Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

Key Differences :

  • Substituents : Incorporates a trifluoromethyl (-CF₃) group at position 4, a strong electron-withdrawing group that increases polarity and metabolic stability .
  • Molecular Weight : Higher molecular weight (estimated ~327 g/mol) compared to the target compound (~242 g/mol), influencing pharmacokinetic properties like diffusion rates.
  • Synthetic Utility: The -CF₃ group facilitates radiofluorination in drug development, a feature absent in the non-fluorinated target compound.

Applications : Trifluoromethylated analogs are prevalent in agrochemicals and CNS-targeting pharmaceuticals due to enhanced bioavailability and resistance to enzymatic degradation.

Structural Analog: Ethyl 3-cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate

Key Differences :

  • Electronic Profile: The -CN group deactivates the pyridine ring, making it less reactive toward electrophiles compared to the amino-substituted target compound.
  • Molecular Formula : C₁₁H₉F₃N₂O₂ (MW: 258.2 g/mol) vs. C₁₄H₁₄N₂O₂ for the target compound, highlighting differences in hydrophobicity .

Applications: Cyano-substituted pyridines are often intermediates in the synthesis of herbicides and kinase inhibitors.

Structural Analog: 3-Amino-6-(4-amino-2-methylphenyl)-N-methylpyrazine-2-carboxamide

Key Differences :

  • Core Structure : Pyrazine ring instead of pyridine, with a carboxamide (-CONHMe) group replacing the ethyl ester .
  • Hydrogen Bonding : The carboxamide group enables stronger hydrogen bonding compared to the ester, affecting solubility and target binding affinity.

Applications : Pyrazine carboxamides are prominent in antiviral and antitumor drug development.

Comparative Data Table

Property Ethyl 3-amino-2-phenylpyridine-4-carboxylate Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate Ethyl 3-cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate
Core Structure Pyridine Thieno[2,3-b]pyridine Thieno[2,3-b]pyridine Pyridine
Key Substituents -NH₂, -Ph, -COOEt -NH₂, -COOEt, S-atom -NH₂, -Ph, -CF₃, -COOEt, S-atom -CN, -CF₃, -COOEt
Molecular Weight (g/mol) ~242.27 ~265.31 ~327.34 258.20
H-Bond Acceptors 4 5 6 7
Electron Effects Amino (donating), ester (withdrawing) Thiophene (electron-rich) -CF₃ (strong withdrawing) -CN (withdrawing)

Biological Activity

Ethyl 3-amino-2-phenylpyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential applications in various fields.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an amino group and a phenyl group, along with an ethyl ester. The structural formula can be represented as follows:

C14H16N2O2\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}_2

This unique arrangement contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound showed IC50 values of 0.18 μM against MCF-7 and 0.13 μM against A549 cells, indicating potent activity compared to standard chemotherapeutic agents like Adriamycin, which has an IC50 of approximately 14.1 μM for MCF-7 cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, it exhibited an IC50 of 0.09 μM against Staphylococcus aureus and 0.54 μM against Escherichia coli, outperforming traditional antibiotics like streptomycin .

The mechanism through which this compound exerts its biological effects is primarily through interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammatory responses and tumor growth.
  • Receptor Binding : It has been suggested that the amino group facilitates hydrogen bonding with receptor sites, enhancing binding affinity and specificity .
  • Apoptosis Induction : this compound may trigger apoptotic pathways in cancer cells by modulating the expression of Bcl-2 family proteins, which are critical regulators of apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural FeatureImpact on Activity
Amino Group Enhances interaction with biological macromolecules
Phenyl Substitution Contributes to hydrophobic interactions
Ethyl Ester Group Affects solubility and pharmacokinetics

Research indicates that modifications at the pyridine ring can lead to variations in potency, highlighting the importance of the specific arrangement of substituents for optimal activity .

Case Studies

  • In Vitro Studies : A study involving various cell lines revealed that this compound had a higher efficacy than curcumin in anti-inflammatory assays, demonstrating its potential as a therapeutic agent for inflammatory diseases .
  • Animal Models : In vivo studies using murine models of cancer have shown that treatment with this compound significantly reduced tumor size compared to control groups, supporting its potential for further development as an anticancer drug .

Q & A

Q. How to mitigate racemization of the amino group during functionalization reactions?

  • Solution : Employ low-temperature conditions (0–5°C) and non-polar solvents (toluene) to reduce kinetic acidity. Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases) can preserve stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-amino-2-phenylpyridine-4-carboxylate
Reactant of Route 2
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Ethyl 3-amino-2-phenylpyridine-4-carboxylate

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